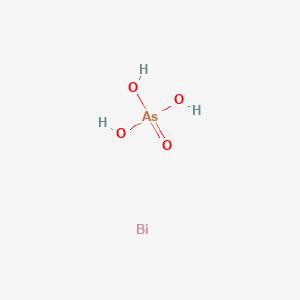
Arsoric acid;bismuthane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsoric acid: (H₃AsO₄) and bismuthane (BiH₃) are two distinct chemical compounds with unique properties and applicationsIt is primarily found in solution and is known for its oxidizing properties . Bismuthane, on the other hand, is the heaviest analogue of ammonia and is known for its instability, decomposing to bismuth metal at temperatures below 0°C .
Vorbereitungsmethoden
Arsoric Acid:
Synthetic Routes and Reaction Conditions: Arsoric acid can be synthesized by the oxidation of arsenic trioxide (As₂O₃) with concentrated nitric acid (HNO₃). The reaction is typically carried out under controlled conditions to ensure complete oxidation.
Industrial Production Methods: Industrially, arsoric acid is produced by the reaction of arsenic trioxide with water and an oxidizing agent, such as hydrogen peroxide (H₂O₂), under controlled temperature and pressure conditions.
Bismuthane:
Synthetic Routes and Reaction Conditions: Bismuthane is synthesized by the reaction of bismuth trichloride (BiCl₃) with lithium aluminum hydride (LiAlH₄) in an inert atmosphere. The reaction is carried out at low temperatures to prevent decomposition.
Industrial Production Methods: Due to its instability, bismuthane is not produced on an industrial scale.
Analyse Chemischer Reaktionen
Arsoric Acid:
Types of Reactions: Arsoric acid undergoes various reactions, including oxidation, reduction, and substitution. It is a strong oxidizing agent and can convert iodide to iodine.
Common Reagents and Conditions: Common reagents include reducing agents like sulfur dioxide (SO₂) and oxidizing agents like hydrogen peroxide (H₂O₂). Reactions are typically carried out in aqueous solutions.
Major Products: Major products include arsenate salts (AsO₄³⁻) and arsenous acid (H₃AsO₃) depending on the reaction conditions.
Bismuthane:
Types of Reactions: Bismuthane primarily undergoes decomposition reactions due to its instability. It can decompose into bismuth metal and hydrogen gas.
Common Reagents and Conditions: Reactions involving bismuthane are typically carried out at low temperatures in an inert atmosphere to prevent decomposition.
Major Products: The primary product of bismuthane decomposition is bismuth metal (Bi) and hydrogen gas (H₂).
Wissenschaftliche Forschungsanwendungen
Arsoric Acid:
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and potential use in cancer treatment.
Medicine: Investigated for its potential use in chemotherapy due to its ability to induce apoptosis in cancer cells.
Industry: Used in the production of arsenate salts, which are used as wood preservatives and insecticides.
Bismuthane:
Chemistry: Studied for its unique properties as the heaviest analogue of ammonia.
Biology: Investigated for its potential use in biological systems, particularly its interactions with proteins and enzymes.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
13702-38-0 |
|---|---|
Molekularformel |
AsBiO4 |
Molekulargewicht |
347.900 g/mol |
IUPAC-Name |
bismuth;arsorate |
InChI |
InChI=1S/AsH3O4.Bi/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+3/p-3 |
InChI-Schlüssel |
MSJCTWLOXLXSJQ-UHFFFAOYSA-K |
SMILES |
O[As](=O)(O)O.[Bi] |
Kanonische SMILES |
[O-][As](=O)([O-])[O-].[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















